molecular formula C8H8O3S B026679 2-MERCAPTO-5-METHOXYBENZOIC ACID CAS No. 16807-37-7

2-MERCAPTO-5-METHOXYBENZOIC ACID

Cat. No.: B026679
CAS No.: 16807-37-7
M. Wt: 184.21 g/mol
InChI Key: XGRXETKKISMBSZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S. It is known for its unique structural features, which include a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzoic acid core. This compound is also referred to as 2-mercapto-5-methoxybenzoic acid .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-sulfanylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-sulfanylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-sulfanylbenzoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Mercapto-5-methoxybenzoic acid (CAS Number: 16807-37-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

  • Molecular Formula : C8H8O3S
  • Molecular Weight : 184.21 g/mol
  • Structure : The compound features a benzoic acid core with a mercapto group and a methoxy substituent, which are critical for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

PathogenActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Bacillus subtilisModerate inhibition
Candida albicansPotent antifungal activity
Mycobacterium tuberculosisNotable antibacterial effect

In vitro studies have demonstrated that this compound derivatives can effectively disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It works by inhibiting key enzymes involved in the inflammatory process, such as lipoxygenase.

  • Mechanism : The anti-inflammatory effects are attributed to the mercapto group, which interacts with reactive species and modulates inflammatory pathways.

A study indicated that derivatives containing the mercapto group exhibited enhanced activity against inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research points to the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been documented.

  • Case Study : In a recent study, treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A series of synthesized derivatives were tested against common pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly.
    • Findings : Compounds with halogen substitutions showed increased potency against E. coli and S. aureus .
  • Inflammation Model :
    • In vivo studies using animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines.
    • Outcome : This suggests its potential use in treating chronic inflammatory conditions .
  • Anticancer Activity :
    • A detailed investigation into the cytotoxic effects on cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways.
    • Results : The compound displayed IC50 values in the low micromolar range for several cancer types, indicating strong potential for further development as an anticancer agent .

Properties

IUPAC Name

5-methoxy-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXETKKISMBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321276
Record name 5-Methoxy-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16807-37-7
Record name 16807-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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